REACTION_CXSMILES
|
B.CSC.[CH3:5][O:6][C:7]([C:9]1([C:22]([O:24][CH3:25])=[O:23])[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[NH:11][C:10]1=O)=[O:8].CO.Cl>C1COCC1.O>[CH3:25][O:24][C:22]([C:9]1([C:7]([O:6][CH3:5])=[O:8])[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[NH:11][CH2:10]1)=[O:23] |f:0.1|
|
Name
|
|
Quantity
|
6.35 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
10.38 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(C(NC2=CC(=CC=C12)[N+](=O)[O-])=O)C(=O)OC
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
The pale yellow solution was cooled
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 20° C. for a few minutes
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated
|
Type
|
EXTRACTION
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Details
|
the aqueous residue extracted with EtOAc (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting orange solid triturated with CH2Cl2 (2×100 mL) at 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove most of the 3-(methoxycarbonyl)-6-nitroindole impurity
|
Type
|
FILTRATION
|
Details
|
The CH2Cl2 solution was filtered through a short column of silica
|
Type
|
WASH
|
Details
|
eluting with more CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting yellow solid recrystallised from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CNC2=CC(=CC=C12)[N+](=O)[O-])C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.11 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |